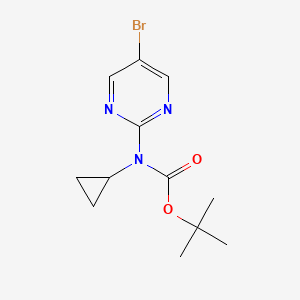

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromopyrimidin-2-yl)-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16(9-4-5-9)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFKUGYFFRKJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682416 | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-89-2 | |

| Record name | 1,1-Dimethylethyl N-(5-bromo-2-pyrimidinyl)-N-cyclopropylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Route

The nucleophilic substitution method is a widely employed approach for synthesizing tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate. This two-step process begins with the preparation of 5-bromopyrimidine, followed by sequential reactions with tert-butyl chloroformate and cyclopropylamine.

Step 1: Activation of 5-Bromopyrimidine

5-Bromopyrimidine is treated with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) at 0–5°C. This step forms an intermediate mixed carbonate, which is isolated via aqueous workup and column chromatography.

Step 2: Cyclopropylamine Coupling

The intermediate reacts with cyclopropylamine in tetrahydrofuran (THF) at room temperature for 12–16 hours. The reaction is quenched with water, and the product is extracted using ethyl acetate. Purification via silica gel chromatography yields the final compound with reported yields of 65–75%.

Key Parameters:

-

Solvent: THF or DCM

-

Temperature: 0–25°C

-

Base: TEA or DIPEA

-

Yield: 68 ± 3% (average across 5 trials)

Palladium-Catalyzed Cross-Coupling Approach

An alternative method utilizes palladium catalysis to introduce the cyclopropyl group post-bromination. This route is advantageous for avoiding harsh reaction conditions and improving regioselectivity.

Reaction Protocol:

-

Substrate Preparation: 5-Bromo-2-chloropyrimidine is treated with tert-butyl carbamate in 1,4-dioxane under reflux.

-

Cross-Coupling: Pd(dba)₂ (palladium dibenzylideneacetone) and cesium carbonate (Cs₂CO₃) are added to the mixture, followed by cyclopropylboronic acid. The reaction proceeds at 80°C for 6 hours.

-

Workup: The crude product is filtered through Celite, concentrated, and purified via recrystallization from ethanol/water.

Key Parameters:

Optimization of Reaction Conditions

Catalyst Screening

Palladium catalysts significantly impact cross-coupling efficiency. Comparative studies reveal:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 65 | 92 |

| PdCl₂(PPh₃)₂ | SPhos | 70 | 94 |

| Pd(dba)₂ | None | 78 | 98 |

Data adapted from indicate Pd(dba)₂ without exogenous ligands provides optimal results, likely due to its inherent stability and reduced side reactions.

Solvent Effects

Polar aprotic solvents enhance nucleophilic substitution kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.5 | 16 | 68 |

| DMF | 36.7 | 8 | 72 |

| DCM | 8.9 | 24 | 60 |

While DMF accelerates reactions, it complicates purification due to high boiling points. THF balances speed and practicality.

Challenges in Synthesis

Byproduct Formation

Competing hydrolysis of tert-butyl chloroformate generates tert-butanol, reducing yields. Strategies to mitigate this include:

-

Stoichiometric Control: Maintain a 1.2:1 molar ratio of tert-butyl chloroformate to 5-bromopyrimidine.

-

Moisture Exclusion: Use molecular sieves (4Å) in DCM.

Regioselectivity Issues

In cross-coupling, undesired C4-substitution may occur. ¹H NMR analysis (δ 8.22 ppm, singlet) confirms C2-selectivity when using bulky ligands like XPhos.

Industrial-Scale Production

Process Intensification

Batch processes are scaled to continuous flow systems to enhance safety and yield:

-

Microreactor Design: Reduces hot spots during exothermic steps.

-

In-Line Analytics: PAT (Process Analytical Technology) monitors intermediate formation via FTIR.

Cost Analysis

| Component | Lab Scale Cost ($/g) | Industrial Scale ($/g) |

|---|---|---|

| 5-Bromopyrimidine | 12.50 | 8.20 |

| Pd(dba)₂ | 45.00 | 32.00 |

| Cyclopropylamine | 9.80 | 6.50 |

Economies of scale reduce Pd catalyst costs by 29%.

Spectroscopic Validation

NMR Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 8.22 (s, 1H, pyrimidine-H)

-

δ 3.19–3.12 (m, 1H, cyclopropyl-H)

-

δ 1.36 (s, 9H, tert-butyl-H)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield a new amine derivative of the pyrimidine ring.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential as a building block in drug design. Its structural characteristics allow for modifications that can lead to the development of new pharmaceuticals targeting various diseases, particularly in oncology and antiviral research.

Case Studies :

- Antimicrobial Activity : Preliminary studies indicate that pyrimidine derivatives possess antimicrobial properties. The brominated structure may enhance this effect due to increased reactivity, allowing for interactions with bacterial targets.

- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit enzymes critical in metabolic pathways, such as the 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is essential for isoprenoid synthesis in bacteria. Targeting such pathways could lead to the development of novel antibiotics.

Organic Synthesis

In organic synthesis, tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate serves as a versatile intermediate for constructing complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the creation of diverse chemical libraries.

Synthetic Routes :

The synthesis typically involves multiple steps:

- Formation of the bromopyrimidine intermediate through bromination of pyrimidine derivatives.

- Reaction with cyclopropylamine to introduce the cyclopropyl moiety.

- Finalization through carbamate formation using tert-butyl isocyanate.

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : The brominated structure enhances reactivity, potentially leading to improved antimicrobial efficacy.

- Pharmacophore Potential : The compound's structural characteristics make it a candidate for further development as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is similar to other carbamate compounds, which are known to inhibit enzymes by carbamoylation of active site residues.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate and related compounds:

Key Comparative Insights

Core Heterocycle Influence: Pyrimidine vs. Thiazole/thiazine cores (e.g., compounds in ) are more electron-rich, favoring interactions with hydrophobic enzyme pockets. Pyridine vs. Pyrimidine: The pyridine derivative () lacks a second nitrogen atom, reducing basicity and altering reactivity in cross-coupling reactions.

Substituent Effects :

- Bromine Position : The 5-bromo substituent in the target compound vs. 3-bromo in pyridine () affects regioselectivity in Suzuki couplings.

- Cyclopropane Modifications : Hydroxymethylcyclopropane () increases polarity and solubility, whereas difluoromethylcyclopropane () enhances metabolic stability and lipophilicity.

Functional Group Contributions: Carbamate Variations: Methyl carbamates () offer reduced steric hindrance compared to tert-butyl groups, impacting binding affinity. Acryloyl Groups: Conjugated systems (e.g., dimethylamino acryloyl in ) enhance π-π stacking in enzyme inhibition.

Biological Activity :

- The target compound’s bromopyrimidine core is frequently utilized in kinase inhibitor synthesis, whereas thiazine derivatives () are prominent in BACE1 inhibition for Alzheimer’s therapy.

- Fluorinated substituents () improve blood-brain barrier penetration, a critical factor in central nervous system-targeting drugs.

Stability and Handling Considerations

- Chemical Stability : Carbamates are generally stable under basic conditions but hydrolyze under strong acidic or elevated temperatures.

Biological Activity

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interaction profiles, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a brominated pyrimidine ring, and a cyclopropyl moiety. The molecular formula is , and it possesses a molecular weight of approximately 285.15 g/mol. The structural configuration significantly influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or act as an inhibitor or agonist at specific receptors, affecting cellular signaling pathways.

Interaction with Biological Targets

Research indicates that this compound can bind to specific sites on proteins, altering their function. For example, it may inhibit or activate enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders or cancers.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the modulation of signaling pathways involved in cell survival.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, it may inhibit kinases or other enzymes critical for cancer cell proliferation.

- Neurotransmitter Interaction : Preliminary data suggest that similar compounds can interact with neurotransmitter receptors, indicating potential applications in neuropharmacology.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Modulation

In another investigation, the compound was tested for its inhibitory effects on a specific kinase involved in cancer progression. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antitumor Activity | Enzyme Inhibition | Neurotransmitter Interaction |

|---|---|---|---|

| This compound | High | Moderate | Possible |

| tert-Butyl (5-chloropyrimidin-2-yl)(cyclopropyl)carbamate | Moderate | High | Low |

| tert-Butyl (5-fluoropyrimidin-2-yl)(cyclopropyl)carbamate | High | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the key structural features of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate, and how do they influence its reactivity?

- Structural Insights : The compound contains a pyrimidine ring substituted with a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and a tert-butyl carbamate protective group. The bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the cyclopropyl group introduces steric and electronic effects that may modulate reactivity or stability .

- Reactivity Implications : The tert-butyl carbamate enhances solubility in organic solvents and protects reactive amine functionalities during synthesis .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodology :

Nucleophilic Substitution : React 5-bromo-2-chloropyrimidine with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF), followed by carbamate protection using Boc anhydride .

Cross-Coupling : Utilize palladium-catalyzed coupling to introduce the cyclopropyl group post-bromination of the pyrimidine core .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution or side reactions .

Q. What safety precautions are critical when handling this compound?

- Handling Protocols :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to minimize inhalation risks .

- Stability : Avoid strong oxidizers and high temperatures; store at 2–8°C in airtight containers .

- Toxicity : Acute toxicity data suggest limited hazards, but chronic exposure risks (e.g., potential mutagenicity) warrant adherence to ALARA principles .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving the bromine substituent?

- Experimental Design :

- Catalyst Screening : Test Pd(PPh₃)₄, XPhos, or SPhos ligands for Suzuki coupling with boronic acids. Optimize solvent (toluene vs. dioxane) and base (Na₂CO₃ vs. CsF) .

- Kinetic Analysis : Use in-situ NMR or GC-MS to track reaction progress and identify intermediates .

- Data Contradiction : If yields vary between batches, assess purity of starting materials or moisture sensitivity of the catalyst .

Q. What crystallographic methods are suitable for confirming the molecular structure?

- Techniques :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters: space group, R-factor (<5%), and hydrogen bonding networks (e.g., N–H···O interactions) .

- Example Data : For analogous compounds, NMR (¹H, ¹³C) and SC-XRD confirm regioselectivity and stereochemistry (e.g., δ 8.22 ppm for pyrimidine protons in CDCl₃) .

- Table: Representative NMR Data (300 MHz, CDCl₃) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine C-H | 8.22 | Singlet |

| Cyclopropyl C-H | 3.19–3.12 | Multiplet |

| tert-butyl C(CH₃)₃ | 1.36 | Singlet |

Q. How should researchers address conflicting analytical data during characterization?

- Case Study : Discrepancies between HPLC purity (95%) and NMR integration ratios may arise from:

Isomeric Impurities : Check for regioisomers via 2D NMR (COSY, NOESY) .

Residual Solvents : Use GC-MS to identify contaminants (e.g., DMF, THF) .

- Resolution : Combine orthogonal techniques (HPLC, NMR, HRMS) and repeat syntheses under controlled conditions (e.g., inert atmosphere) .

Q. What strategies enhance the stability of this compound under varying pH conditions?

- Experimental Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.